DiOC7(3)

Description

BenchChem offers high-quality DiOC7(3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DiOC7(3) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

79953-80-3 |

|---|---|

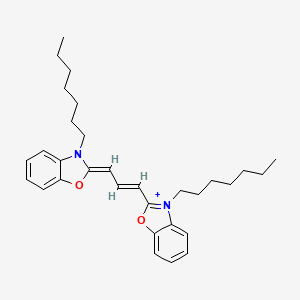

Formule moléculaire |

C31H41N2O2+ |

Poids moléculaire |

473.7 g/mol |

Nom IUPAC |

3-heptyl-2-[3-(3-heptyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole |

InChI |

InChI=1S/C31H41N2O2/c1-3-5-7-9-15-24-32-26-18-11-13-20-28(26)34-30(32)22-17-23-31-33(25-16-10-8-6-4-2)27-19-12-14-21-29(27)35-31/h11-14,17-23H,3-10,15-16,24-25H2,1-2H3/q+1 |

Clé InChI |

HLNIQNWYAZOTRE-UHFFFAOYSA-N |

SMILES isomérique |

CCCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCCC |

SMILES canonique |

CCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCC |

Synonymes |

3,3'-DHPCC 3,3'-diheptyloxycarbocyanine DiOC(7) DiOC7(3) |

Origine du produit |

United States |

Foundational & Exploratory

The Mechanism of DiOC7(3) Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Concentration-Dependent Lipophilic Accumulation

DiOC7(3) (3,3'-Diheptyloxacarbocyanine iodide) is a lipophilic, cationic fluorescent dye that readily permeates the plasma membrane of live cells. Its staining mechanism is fundamentally linked to its accumulation in lipid-rich membrane structures, driven by electrostatic forces and its hydrophobic properties. The key determinant of its subcellular localization is its concentration.

At low concentrations , DiOC7(3) functions as a Nernstian probe, accumulating primarily in mitochondria.[1][2] This selective uptake is driven by the large negative mitochondrial membrane potential (~-150 to -180 mV). The positively charged dye is electrophoretically drawn into the mitochondrial matrix, where it concentrates, leading to a strong fluorescent signal. This property makes DiOC7(3) a valuable tool for assessing mitochondrial health and function.

At higher concentrations , the mitochondrial membrane potential becomes saturated, and the dye begins to stain other intracellular membranes, most notably the endoplasmic reticulum (ER).[1][2] The extensive membrane network of the ER provides a large surface area for the lipophilic dye to intercalate, resulting in a characteristic reticular staining pattern. At these higher concentrations, other organelles like the Golgi apparatus may also be stained.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of DiOC7(3) and the closely related DiOC6(3), which is often used as a reference due to its more extensive characterization.

| Parameter | Value | Reference |

| Excitation Wavelength (max) | 450-490 nm | [3] |

| Emission Wavelength (max) | 510-520 nm | [3] |

| Molecular Weight | 600.57 g/mol | [4] |

| Application | Recommended Concentration Range | Incubation Time | Notes |

| Mitochondrial Staining (Live Cells) | <1 nM - 100 nM (DiOC6(3)) | 15-30 minutes | Very low concentrations (<1 nM) are crucial for quantitative membrane potential measurements to ensure Nernstian distribution.[5][6] |

| Endoplasmic Reticulum Staining (Live Cells) | >1 µM (DiOC6(3)) | 2-20 minutes | Higher concentrations lead to staining of the ER and other intracellular membranes.[2][7] |

| General Cell Membrane Staining (Suspension/Adherent Cells) | 1-10 µM (DiOC6(3)) | 2-20 minutes | Optimal concentration should be determined empirically for different cell types.[2] |

| In Vivo Vascular Density Quantification | 1 mg/kg (via tail vein injection) | 5 minutes | The dye stains the vascular endothelium, allowing for quantification of blood vessel density in tissue sections.[3] |

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Membrane Potential by Flow Cytometry (Adapted from DiOC6(3) protocols)

This protocol is adapted from established methods for DiOC6(3) and is intended for the qualitative and semi-quantitative assessment of mitochondrial membrane potential. For precise quantitative measurements, equilibration with very low dye concentrations (<1 nM) is recommended.[5]

Materials:

-

DiOC7(3) stock solution (1 mM in DMSO)

-

Phosphate-buffered saline (PBS) or appropriate cell culture medium

-

Suspension cells or trypsinized adherent cells

-

FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) as a depolarizing control (optional)

-

Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm)

Procedure:

-

Cell Preparation: Resuspend cells in PBS or culture medium at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add DiOC7(3) working solution to the cell suspension to a final concentration of 10-100 nM. For a positive control for depolarization, add FCCP (final concentration 5-10 µM) to a separate tube.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in fresh, pre-warmed PBS or medium. Repeat the wash step twice to remove unbound dye.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting at 488 nm and collecting the emission in the green channel (typically FL1). A decrease in fluorescence intensity indicates mitochondrial depolarization.

Protocol 2: Staining of the Endoplasmic Reticulum in Live Adherent Cells

Materials:

-

DiOC7(3) stock solution (1 mM in DMSO)

-

Cell culture medium

-

Adherent cells cultured on coverslips or in imaging dishes

-

Fluorescence microscope with appropriate filters for green fluorescence

Procedure:

-

Cell Preparation: Grow adherent cells to the desired confluency on a suitable imaging substrate.

-

Staining Solution Preparation: Prepare a working solution of DiOC7(3) in pre-warmed cell culture medium at a final concentration of 1-5 µM.

-

Staining: Remove the culture medium from the cells and replace it with the DiOC7(3) staining solution.

-

Incubation: Incubate the cells for 5-15 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells twice with pre-warmed culture medium.

-

Imaging: Image the cells immediately using a fluorescence microscope. The endoplasmic reticulum will appear as a network of fine tubules throughout the cytoplasm.

Protocol 3: In Vivo Staining for Vascular Density Quantification

Materials:

-

DiOC7(3) powder

-

Sterile vehicle for injection (e.g., 50% ethanol, 50% propylene glycol)

-

Animal model (e.g., mouse)

-

Tissue freezing medium (e.g., OCT)

-

Cryostat

-

Fluorescence microscope

Procedure:

-

Dye Preparation: Prepare a 1 mg/mL solution of DiOC7(3) in the sterile vehicle.

-

Injection: Administer the DiOC7(3) solution to the animal via lateral tail vein injection at a dose of 1 mg/kg.[3]

-

Circulation: Allow the dye to circulate for 5 minutes.[3]

-

Tissue Harvest and Preparation: Euthanize the animal and immediately excise the tissue of interest. Embed the tissue in freezing medium and freeze at -20°C or below.[3]

-

Sectioning: Cut frozen sections of 10 µm thickness using a cryostat.

-

Imaging: Allow the sections to air dry at room temperature and then image using a fluorescence microscope with excitation around 480 nm and emission detection around 515 nm.[3] The fluorescent signal will delineate the vasculature.

Visualizations

References

- 1. mterasaki.us [mterasaki.us]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DiOC7(3) iodide [3,3-Diheptyloxacarbocyanine iodide] | AAT Bioquest [aatbio.com]

- 5. Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]

DiOC7(3): An In-depth Technical Guide to its Fluorescent Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiOC7(3), or 3,3'-Diheptyloxacarbocyanine iodide, is a lipophilic, cationic fluorescent dye belonging to the carbocyanine family. It is widely utilized as a probe to investigate membrane potential, particularly of mitochondria, in living cells. Its fluorescence intensity is dependent on the membrane potential, making it a valuable tool for assessing mitochondrial function and overall cellular health. This guide provides a comprehensive overview of the spectral properties, key characteristics, and experimental applications of DiOC7(3).

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical and Spectroscopic Properties of DiOC7(3)

| Property | Value | Reference(s) |

| Chemical Name | 3,3'-Diheptyloxacarbocyanine iodide | [1][2][3] |

| Molecular Formula | C31H41IN2O2 | [1] |

| Molecular Weight | 600.57 g/mol | [1] |

| Excitation Maximum (λex) | 450 - 490 nm | [1][2][3] |

| Emission Maximum (λem) | 510 - 520 nm | [1][2][3] |

| Solubility | Soluble in DMSO and ethanol | [2][4] |

Mechanism of Action: Mitochondrial Staining

As a cationic and lipophilic molecule, DiOC7(3) readily permeates the plasma membrane of live cells. Its accumulation within mitochondria is driven by the negative mitochondrial membrane potential (ΔΨm). In healthy cells with a high ΔΨm, the dye concentrates in the mitochondrial matrix. This accumulation leads to an increase in fluorescence intensity, providing a robust signal for microscopy and flow cytometry. Conversely, in apoptotic or metabolically compromised cells with a depolarized mitochondrial membrane, the dye is less able to accumulate, resulting in a diminished fluorescent signal.

Experimental Protocols

The following protocols are synthesized from methodologies for DiOC7(3) and closely related carbocyanine dyes like DiOC6(3). Optimization of concentrations and incubation times is recommended for specific cell types and experimental conditions.

Preparation of Stock and Working Solutions

-

Stock Solution (1 mM): Dissolve the appropriate amount of DiOC7(3) powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol to make a 1 mM stock solution.[4]

-

Note: If not for immediate use, aliquot the stock solution into single-use vials and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[4]

-

-

Working Solution (1-10 µM for cells in suspension/adherent cells): On the day of the experiment, dilute the 1 mM stock solution in a suitable buffer (e.g., phosphate-buffered saline (PBS) or serum-free culture medium) to the desired working concentration.[4] The optimal concentration should be determined empirically, but a range of 1-10 µM is a common starting point.[4]

Staining Protocol for Cells in Suspension (for Flow Cytometry)

This protocol is adapted from general procedures for carbocyanine dyes.

-

Harvest cells by centrifugation and discard the supernatant.

-

Resuspend the cell pellet in a pre-warmed (37°C) buffer or serum-free medium at a concentration of 1 x 10^6 cells/mL.[4]

-

Add the DiOC7(3) working solution to the cell suspension.

-

Incubate for 15-30 minutes at 37°C, protected from light.[2][5]

-

(Optional) For studies investigating mitochondrial membrane potential, a control using a mitochondrial membrane potential disruptor, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), can be included.

-

After incubation, wash the cells by adding excess pre-warmed buffer/medium, centrifuging, and removing the supernatant. Repeat the wash step twice.[2][5]

-

Resuspend the final cell pellet in a suitable buffer for analysis.

-

Analyze the cells promptly on a flow cytometer using the appropriate excitation and emission filters (e.g., FITC channel).[4]

Staining Protocol for Adherent Cells (for Fluorescence Microscopy)

-

Grow adherent cells on sterile glass coverslips or in imaging-compatible plates to the desired confluency.

-

Remove the culture medium and gently wash the cells once with pre-warmed PBS or serum-free medium.

-

Add the DiOC7(3) working solution to the cells and ensure the entire surface is covered.

-

Incubate for 15-30 minutes at 37°C, protected from light.[4]

-

Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or PBS.

-

Mount the coverslip on a slide with a suitable mounting medium or add fresh imaging buffer to the plate.

-

Visualize the stained cells using a fluorescence microscope equipped with a standard FITC filter set.[4]

In Vivo Protocol for Tumor Vasculature Identification

DiOC7(3) can also be used to quantify vascular densities in tissues. The following is a guideline for murine models.[1]

-

Administer DiOC7(3) via lateral tail vein injection at a dose of 1 mg/kg in a 50 µL volume.[1]

-

After 5 minutes, euthanize the animal and immediately excise the tumor tissue.[1]

-

Freeze the tissue at -20°C.[1]

-

Prepare 10 µm thick frozen sections and allow them to air dry at room temperature.[1]

-

Image the sections using a fluorescence microscope with appropriate filters (e.g., excitation at 430-490 nm and emission at 510-520 nm).[1]

Applications

The primary applications of DiOC7(3) revolve around its ability to report on membrane potential.

-

Mitochondrial Membrane Potential Assessment: It is extensively used to monitor changes in mitochondrial health in response to various stimuli, including drug candidates, toxins, and in the context of apoptosis research.[5][6][7]

-

Flow Cytometry: Enables the quantification of cell populations with different mitochondrial membrane potentials.[4]

-

Fluorescence Microscopy: Allows for the visualization of mitochondrial morphology and localization within living cells.[4]

-

Vascular Density Quantification: As demonstrated in the in vivo protocol, it can serve as a marker for functional vasculature in tissues.[1]

Considerations and Limitations

-

Phototoxicity: Like many fluorescent dyes, prolonged exposure to excitation light can be toxic to cells. It is advisable to minimize light exposure during imaging.

-

Concentration Dependence: The staining pattern of carbocyanine dyes can be concentration-dependent. At higher concentrations, they may stain other intracellular membranes, such as the endoplasmic reticulum.[4]

-

Quenching: At very high concentrations within the mitochondria, self-quenching of the dye can occur, potentially leading to a non-linear relationship between membrane potential and fluorescence intensity.

-

Plasma Membrane Potential: The accumulation of the dye is also influenced by the plasma membrane potential, although the mitochondrial potential is the primary driver.[7]

Conclusion

DiOC7(3) is a versatile and sensitive fluorescent probe for the investigation of membrane potential in a variety of biological systems. Its straightforward application in fluorescence microscopy and flow cytometry makes it an invaluable tool for researchers in cell biology, drug discovery, and toxicology. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Annexin V Staining Protocol [icms.qmul.ac.uk]

- 3. DiOC7(3) iodide [3,3-Diheptyloxacarbocyanine iodide] | AAT Bioquest [aatbio.com]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. interchim.fr [interchim.fr]

- 6. Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye [moleculardevices.com]

- 7. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - HK [thermofisher.com]

DiOC7(3): An In-depth Technical Guide for Live Cell Imaging

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: 3,3'-Diheptyloxacarbocyanine iodide, or DiOC7(3), is a lipophilic, cationic fluorescent dye belonging to the carbocyanine family. These dyes are widely utilized as probes for labeling membranes and other hydrophobic structures in living cells.[1][2] The fluorescence of DiOC7(3) is significantly enhanced when it incorporates into lipid membranes, making it a valuable tool for various live-cell imaging applications.[1][2] This technical guide provides an in-depth overview of DiOC7(3), its properties, and its applications, with a focus on experimental protocols and data presentation for researchers in cell biology and drug development.

Core Properties and Data Presentation

Table 1: Photophysical and Chemical Properties of DiOC7(3) and Related Carbocyanine Dyes

| Property | DiOC7(3) | DiO (DiOC18(3)) |

| Excitation Maximum (Ex) | ~475-490 nm[3][4] | ~484 nm[5] |

| Emission Maximum (Em) | ~510-520 nm[3][4] | ~501 nm[5] |

| Molar Extinction Coefficient (ε) | Data not available | ~150,000 cm⁻¹M⁻¹ (in MeOH)[5] |

| Fluorescence Quantum Yield (Φ) | Data not available | Low in water, moderate in lipid environments. |

| Fluorescence Lifetime (τ) | Data not available | Short excited-state lifetimes are characteristic of this dye family.[1][2] |

| Molecular Weight | 600.57 g/mol [4] | |

| Solvent for Stock Solution | DMSO[2] | DMSO, DMF, Ethanol[5] |

Key Applications in Live Cell Imaging

The primary applications of DiOC7(3) in live-cell imaging stem from its ability to stain cellular membranes and its sensitivity to membrane potential.

General Membrane and Cytoplasmic Staining

Due to its lipophilic character, DiOC7(3) readily stains the plasma membrane and internal membrane systems of live cells.[2] Once applied, the dye diffuses laterally, resulting in relatively even staining of cellular membranes.[1][2]

Mitochondrial Staining and Membrane Potential Assessment

DiOC7(3) is a cationic dye that accumulates in mitochondria, driven by the negative mitochondrial membrane potential (ΔΨm).[6][7] This property makes it a useful tool for visualizing mitochondrial morphology and assessing mitochondrial health. A decrease in ΔΨm is an early hallmark of apoptosis (programmed cell death), and therefore, a reduction in DiOC7(3) fluorescence intensity within the mitochondria can be indicative of cells undergoing apoptosis.[7][8]

Quantification of Vascular Densities

In addition to cellular imaging, DiOC7(3) has been used in vivo to quantify vascular densities in tissues.[3][4]

Experimental Protocols

Preparation of Stock and Working Solutions

Stock Solution (1-10 mM):

-

Dissolve the DiOC7(3) powder in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

For example, to prepare a 1 mM stock solution, dissolve 0.6 mg of DiOC7(3) (MW = 600.57) in 1 mL of DMSO.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.[9]

Working Solution (1-10 µM for general staining, lower for mitochondrial potential):

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution to the desired final concentration in a suitable buffer or cell culture medium (e.g., phosphate-buffered saline (PBS) or phenol red-free medium).[9]

-

The optimal concentration should be determined empirically for each cell type and application, but a starting range of 1-10 µM is common for general membrane staining.[9] For sensitive applications like measuring mitochondrial membrane potential, much lower concentrations (in the nanomolar range) are recommended to avoid artifacts.[7]

Staining Protocol for Adherent Cells (Fluorescence Microscopy)

-

Culture adherent cells on glass-bottom dishes or coverslips suitable for microscopy.

-

When cells have reached the desired confluency, remove the culture medium.

-

Wash the cells once with pre-warmed PBS or an appropriate imaging buffer.

-

Add the pre-warmed DiOC7(3) working solution to the cells.

-

Incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.[9]

-

Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or imaging buffer to remove excess dye and reduce background fluorescence.[9]

-

Add fresh, pre-warmed imaging medium to the cells. The cells are now ready for imaging.

Protocol for Measuring Mitochondrial Membrane Potential Changes

To specifically assess changes in mitochondrial membrane potential, it is crucial to use a low concentration of DiOC7(3) to ensure the signal is primarily from the mitochondria and not from the plasma membrane or other cellular compartments.

Experimental Workflow for Mitochondrial Membrane Potential Assay

Caption: Workflow for measuring mitochondrial membrane potential changes using DiOC7(3).

Detailed Steps:

-

Cell Seeding: Plate cells on a suitable imaging dish and allow them to adhere and grow.

-

Staining: Prepare a low concentration of DiOC7(3) working solution (e.g., 20-100 nM) in a serum-free medium or buffer. Incubate the cells for 15-30 minutes at 37°C.

-

Washing: Gently wash the cells two to three times with a warm buffer to remove unbound dye.

-

Baseline Imaging: Acquire initial fluorescence images to establish a baseline of mitochondrial staining.

-

Stimulation: Add the experimental compound of interest (e.g., a drug candidate or an apoptosis inducer).

-

Time-Lapse Imaging: Capture images at regular intervals to monitor changes in DiOC7(3) fluorescence intensity within the mitochondria over time. A decrease in fluorescence indicates mitochondrial depolarization.

-

Positive Control: In a separate well, after baseline imaging, add a mitochondrial uncoupler such as FCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 1-10 µM. A rapid decrease in DiOC7(3) fluorescence confirms that the dye is reporting on the mitochondrial membrane potential.[7]

Application in Studying Apoptosis Signaling

A key application of DiOC7(3) is the detection of early apoptotic events. The intrinsic pathway of apoptosis involves the permeabilization of the outer mitochondrial membrane and the subsequent collapse of the mitochondrial membrane potential.[3][10] This leads to the release of pro-apoptotic factors like cytochrome c, which in turn activate caspases and execute cell death.[3][10]

Mitochondrial-Mediated Apoptosis Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. DiOC7(3) iodide [3,3-Diheptyloxacarbocyanine iodide] | AAT Bioquest [aatbio.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biotium.com [biotium.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cdn.stemcell.com [cdn.stemcell.com]

- 10. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to DiOC7(3) for Membrane Potential Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye DiOC7(3) (3,3'-Diheptyloxacarbocyanine Iodide), a valuable tool for the measurement of membrane potential in various biological systems. This document details its mechanism of action, provides key quantitative data, outlines experimental protocols for its use in fluorescence microscopy and flow cytometry, and illustrates relevant biological pathways and workflows.

Core Principles of DiOC7(3)

DiOC7(3) is a lipophilic, cationic, carbocyanine dye used to measure changes in membrane potential, particularly the mitochondrial membrane potential (ΔΨm). As a member of the "slow-response" family of potentiometric dyes, its mechanism relies on its distribution across biological membranes, which is governed by the Nernst equation.

Mechanism of Action:

DiOC7(3) is a positively charged molecule that can passively diffuse across the plasma membrane and accumulate within cells. Due to its cationic nature, it is electrophoretically driven into compartments with a negative membrane potential, most notably the mitochondrial matrix. The inner mitochondrial membrane of healthy, respiring cells maintains a significant electrochemical gradient (typically -150 to -180 mV), making it a primary site for DiOC7(3) accumulation.

An increase in the mitochondrial membrane potential (hyperpolarization) leads to a greater accumulation of DiOC7(3) within the mitochondria, resulting in a more intense fluorescent signal. Conversely, a decrease in the membrane potential (depolarization), which is often an early indicator of cellular stress and apoptosis, results in the dispersal of the dye from the mitochondria into the cytoplasm and a corresponding decrease in localized fluorescence intensity. At higher concentrations, DiOC7(3) can also stain other cellular membranes like the endoplasmic reticulum.

The relationship between the distribution of a monovalent cation like DiOC7(3) and the membrane potential can be described by the Nernst equation:

ΔΨ = (RT/zF) ln([C]in/[C]out)

Where:

-

ΔΨ is the membrane potential

-

R is the ideal gas constant

-

T is the absolute temperature

-

z is the charge of the ion (+1 for DiOC7(3))

-

F is the Faraday constant

-

[C]in and [C]out are the concentrations of the dye inside and outside the compartment, respectively.

This principle allows for the qualitative and semi-quantitative assessment of changes in membrane potential by measuring the fluorescence intensity of DiOC7(3).

Quantitative Data

For ease of comparison, the key quantitative properties of DiOC7(3) are summarized in the tables below.

Table 1: Physicochemical and Spectral Properties of DiOC7(3)

| Property | Value | Reference |

| Chemical Name | 3,3'-Diheptyloxacarbocyanine Iodide | [1] |

| Molecular Formula | C₃₁H₄₁IN₂O₂ | [1] |

| Molecular Weight | 600.57 g/mol | [1] |

| Excitation (max) | ~484 nm | [2] |

| Emission (max) | ~501 nm | [2] |

| Solubility | DMSO, DMF, Ethanol | [2] |

| Appearance | Orange solid | [2] |

Table 2: Typical Experimental Parameters for DiOC7(3) Usage

| Parameter | Recommended Range | Notes |

| Stock Solution Concentration | 1-10 mM in DMSO or Ethanol | Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |

| Working Concentration (Microscopy) | 1-10 µM | Optimal concentration is cell-type dependent and should be determined empirically. |

| Working Concentration (Flow Cytometry) | 1-10 µM | As with microscopy, the optimal concentration should be titrated for each cell type and experimental condition. |

| Incubation Time | 2-30 minutes at 37°C | The optimal time can vary depending on the cell type and experimental goals. Shorter times may be sufficient for some cells. |

| Wash Steps | 2-3 washes with warm (37°C) culture medium or PBS | Thorough washing is crucial to remove background fluorescence from non-accumulated dye. |

Experimental Protocols

The following are generalized protocols for using DiOC7(3) to measure membrane potential changes in cultured cells.

Disclaimer: Specific, validated protocols for DiOC7(3) for in vitro cell staining are not widely published. The following protocols are adapted from established methods for structurally similar carbocyanine dyes such as DiOC6(3) and DiO. Researchers should perform initial optimization experiments (e.g., concentration and incubation time titrations) to determine the ideal conditions for their specific cell type and experimental setup.

Fluorescence Microscopy Protocol for Adherent Cells

This protocol describes the staining of adherent cells for visualization of mitochondrial membrane potential.

-

Cell Preparation: Seed adherent cells on sterile glass coverslips or in imaging-compatible plates and culture until they reach the desired confluency.

-

Preparation of Staining Solution:

-

Thaw a frozen aliquot of the DiOC7(3) stock solution (1-10 mM in DMSO or ethanol) at room temperature.

-

Dilute the stock solution in warm (37°C) serum-free culture medium or a suitable buffer (e.g., HBSS or PBS) to a final working concentration of 1-10 µM.

-

Note: It is critical to use the working solution immediately after preparation.

-

-

Cell Staining:

-

Aspirate the culture medium from the cells.

-

Gently wash the cells once with warm PBS.

-

Add the DiOC7(3) staining solution to the cells, ensuring the entire surface is covered.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells 2-3 times with warm culture medium or PBS to remove unbound dye. Each wash should be for 5-10 minutes at 37°C, protected from light.

-

-

Imaging:

-

Mount the coverslip on a slide with a drop of warm buffer or medium.

-

Image the cells immediately using a fluorescence microscope equipped with a standard FITC filter set (Excitation: ~480 nm, Emission: ~510 nm).

-

Healthy cells with polarized mitochondria will exhibit bright, punctate fluorescence. Cells with depolarized mitochondria will show a more diffuse, dimmer cytoplasmic fluorescence.

-

Flow Cytometry Protocol for Suspension or Adherent Cells

This protocol allows for the quantitative analysis of membrane potential changes in a cell population.

-

Cell Preparation:

-

Suspension cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Adherent cells: Detach cells using a gentle, non-enzymatic cell dissociation buffer or trypsin. Neutralize trypsin with medium containing serum and then pellet the cells by centrifugation.

-

Wash the cells once with warm PBS.

-

Resuspend the cell pellet in a suitable buffer (e.g., PBS or serum-free medium) at a concentration of 1 x 10⁶ cells/mL.

-

-

Preparation of Staining Solution: Prepare a 2X working solution of DiOC7(3) (2-20 µM) in the same buffer used for cell resuspension.

-

Cell Staining:

-

Add an equal volume of the 2X DiOC7(3) working solution to the cell suspension to achieve a final concentration of 1-10 µM.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Pellet the cells by centrifugation.

-

Resuspend the cells in fresh, warm buffer and centrifuge again.

-

Repeat the wash step once more.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in a suitable sheath fluid or PBS for analysis.

-

Analyze the cells on a flow cytometer using the 488 nm laser for excitation and detecting the emission in the green channel (e.g., FITC channel, ~530/30 nm).

-

A decrease in fluorescence intensity corresponds to mitochondrial depolarization.

-

Controls: For both microscopy and flow cytometry, it is essential to include proper controls. A positive control for depolarization can be established by treating cells with a mitochondrial uncoupler such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a concentration of 10-50 µM for 10-15 minutes prior to or during DiOC7(3) staining.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of DiOC7(3).

References

Visualizing Endoplasmic Reticulum Morphology: An In-depth Technical Guide to Carbocyanine Dyes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The endoplasmic reticulum (ER) is a critical organelle involved in protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. Its intricate and dynamic network of tubules and sheets is fundamental to its function, and alterations in its morphology are linked to various disease states, including neurodegenerative disorders and cancer. Visualizing ER structure in live cells is therefore a key technique in cell biology and drug discovery.

This technical guide focuses on the use of carbocyanine dyes for imaging the ER. While the user specified an interest in DiOC7(3), a thorough review of the scientific literature and technical documentation reveals a significant lack of specific protocols and quantitative data for its use in ER visualization. However, the closely related dye, 3,3'-dihexyloxacarbocyanine iodide (DiOC6(3)) , is a well-established and widely used fluorescent probe for this purpose. Given the structural and spectral similarities between these dyes, this guide will provide a comprehensive overview of the principles and protocols for ER staining based on the extensive data available for DiOC6(3), which can serve as a strong starting point for the application of DiOC7(3).

This document provides detailed experimental protocols, quantitative data for experimental planning, and diagrams of relevant biological pathways and experimental workflows to enable researchers to effectively utilize these dyes for studying ER morphology and dynamics.

Introduction to Carbocyanine Dyes for ER Staining

Carbocyanine dyes, such as DiOC7(3) and DiOC6(3), are lipophilic, cationic fluorescent probes. Their fluorescence is significantly enhanced when they are incorporated into lipid membranes, making them excellent stains for intracellular organelles.[1] These dyes can passively diffuse across the plasma membrane of live cells.

A key characteristic of short-chain carbocyanine dyes like DiOC6(3) is their concentration-dependent staining of different organelles.[2][3]

-

At low concentrations , the dye accumulates in mitochondria due to their high negative membrane potential.[2][3]

-

At higher concentrations , the dye stains other membranous structures, most notably the endoplasmic reticulum.[2][3]

The characteristic reticular network of the ER allows it to be distinguished from other organelles when stained with these dyes.[2]

Quantitative Data for Experimental Design

Effective planning of ER imaging studies requires an understanding of the dye's properties and the typical imaging parameters. The following tables summarize key quantitative data for DiOC6(3), which can be used as a starting point for experiments with DiOC7(3).

| Property | Value | Reference |

| Chemical Name | 3,3'-Dihexyloxacarbocyanine iodide | [4] |

| Molecular Formula | C29H37IN2O2 | [4] |

| Molecular Weight | 572.53 g/mol | [4] |

| Excitation (max) | 484 nm | [4] |

| Emission (max) | 501 nm | [4] |

| Solubility | DMSO, DMF, Ethanol | [4] |

| Storage | -20°C, protect from light | [4] |

Table 1: Physicochemical and Spectral Properties of DiOC6(3).

| Parameter | Recommendation | Reference |

| Stock Solution Concentration | 1-10 mM in DMSO or ethanol | [5] |

| Working Concentration for ER | 1-10 µM (Higher end of the range favors ER staining over mitochondrial) | [5] |

| Incubation Time | 2-20 minutes at 37°C | [5] |

| Incubation Medium | Serum-free medium or suitable buffer (e.g., HBSS) | [5] |

| Microscopy Filter Set | Standard FITC filter set | [5] |

Table 2: Recommended Staining Conditions for DiOC6(3) in Cultured Cells.

Experimental Protocols

The following are detailed protocols for staining the endoplasmic reticulum in live cultured cells using DiOC6(3). These should be adapted and optimized for specific cell types and experimental conditions, particularly when using DiOC7(3).

Preparation of Reagents

-

DiOC6(3) Stock Solution (1 mM):

-

Dissolve 5.73 mg of DiOC6(3) in 10 mL of high-quality, anhydrous DMSO.

-

Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light.

-

-

DiOC6(3) Working Solution (e.g., 5 µM):

-

Dilute the 1 mM stock solution 1:200 in a suitable, pre-warmed (37°C) buffer or serum-free medium. For example, add 5 µL of 1 mM stock solution to 995 µL of medium.

-

Note: The optimal concentration for ER staining versus mitochondrial staining must be determined empirically for each cell type. It is recommended to test a range of concentrations (e.g., 1 µM to 10 µM).

-

Staining Protocol for Adherent Cells

-

Culture adherent cells on sterile glass coverslips or in imaging-compatible dishes to the desired confluency.

-

Remove the culture medium and gently wash the cells once with pre-warmed (37°C) serum-free medium or buffer (e.g., HBSS).

-

Add the pre-warmed DiOC6(3) working solution to the cells, ensuring the entire surface is covered.

-

Incubate for 10-20 minutes at 37°C, protected from light.

-

Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or buffer.

-

Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells.

-

Proceed with fluorescence microscopy.

Staining Protocol for Suspension Cells

-

Harvest cells and centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes.

-

Resuspend the cell pellet in pre-warmed (37°C) DiOC6(3) working solution at a concentration of approximately 1 x 10^6 cells/mL.

-

Incubate for 10-20 minutes at 37°C, protected from light.

-

Centrifuge the cells to pellet them and remove the staining solution.

-

Gently resuspend the cells in fresh, pre-warmed medium to wash.

-

Repeat the wash step (steps 4 and 5) two more times.

-

After the final wash, resuspend the cells in the desired medium for imaging.

Visualization and Data Analysis

The ER is a highly dynamic organelle. Live-cell imaging is crucial to capture its true morphology and behavior.

Imaging Considerations

-

Phototoxicity: Carbocyanine dyes can be phototoxic, especially with prolonged exposure to excitation light.[5] Use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.

-

Photobleaching: These dyes are also susceptible to photobleaching. Acquiring a Z-stack or time-lapse series should be done as efficiently as possible.

-

Confocal Microscopy: A confocal or spinning disk microscope is recommended to optically section through the cell and reduce out-of-focus fluorescence, which is particularly important for visualizing the dense ER network in the perinuclear region.

Quantitative Analysis of ER Morphology

Once high-quality images are acquired, various software packages (e.g., ImageJ/Fiji with appropriate plugins) can be used to quantify ER morphology. Key metrics include:

-

Tubule Length and Density: The total length of ER tubules per unit area.

-

Junction Analysis: The number of three-way junctions, which reflects the connectivity of the network.

-

Sheet-to-Tubule Ratio: The relative area occupied by ER sheets versus tubules.

-

Network Dynamics: Parameters such as tubule extension and retraction rates can be measured from time-lapse sequences.

Signaling Pathways and Experimental Workflows

Changes in ER morphology are often linked to cellular stress and specific signaling pathways. The Unfolded Protein Response (UPR) is a primary example, which is activated when misfolded proteins accumulate in the ER.

The Unfolded Protein Response (UPR)

The UPR is mediated by three main ER-resident sensor proteins: IRE1, PERK, and ATF6. Under normal conditions, they are kept inactive by the chaperone BiP (also known as GRP78). Upon ER stress, BiP dissociates from these sensors, leading to their activation and downstream signaling to restore ER homeostasis or trigger apoptosis if the stress is too severe.

Caption: The Unfolded Protein Response (UPR) signaling pathways.

Experimental Workflow for Drug-Induced ER Morphology Changes

DiOC7(3) or DiOC6(3) can be used to visualize how pharmacological agents affect ER structure, which can be an indicator of drug-induced ER stress.

Caption: Workflow for analyzing drug-induced ER morphology changes.

Conclusion and Future Directions

While DiOC7(3) is commercially available and noted for staining intracellular membranes, the current body of scientific literature does not provide specific, validated protocols for its application in visualizing ER morphology. In contrast, the related carbocyanine dye, DiOC6(3), is well-documented for this purpose. The protocols and data presented in this guide for DiOC6(3) offer a robust starting point for researchers wishing to explore the use of DiOC7(3). It is imperative that users empirically determine the optimal staining concentrations and conditions for DiOC7(3) in their specific cellular models to reliably distinguish ER from mitochondrial structures. Future studies are needed to formally characterize the utility of DiOC7(3) for quantitative analysis of ER morphology and to compare its performance, including photostability and cytotoxicity, against established ER probes.

References

Principle of Mitochondrial Staining with DiOC7(3): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for staining mitochondria in live cells using the fluorescent probe 3,3'-Diheptyloxacarbocyanine iodide, commonly known as DiOC7(3). It is intended to equip researchers with the foundational knowledge and practical protocols necessary for the accurate assessment of mitochondrial membrane potential and localization.

Core Principle of DiOC7(3) Mitochondrial Staining

DiOC7(3) is a lipophilic, cationic, green-fluorescent dye belonging to the carbocyanine family. Its utility as a mitochondrial stain is predicated on the electrochemical potential gradient across the inner mitochondrial membrane, known as the mitochondrial membrane potential (ΔΨm). In healthy, respiring cells, the mitochondrial matrix is negatively charged relative to the cytosol, with a potential difference typically ranging from -150 to -180 mV.

The positively charged DiOC7(3) dye readily permeates the plasma membrane of live cells and, driven by the negative-inside potential of the mitochondria, accumulates in the mitochondrial matrix. This accumulation is a direct consequence of the Nernst equation, which describes the distribution of an ion across a permeable membrane at equilibrium. The higher the mitochondrial membrane potential, the greater the accumulation of the cationic dye within the mitochondria. Consequently, the intensity of the green fluorescence emitted by DiOC7(3) within the mitochondria serves as a qualitative and semi-quantitative indicator of mitochondrial health and activity. A decrease in mitochondrial membrane potential, a hallmark of mitochondrial dysfunction and an early event in apoptosis, will result in a reduced accumulation of DiOC7(3) and a corresponding decrease in fluorescence intensity.

It is important to note that at higher concentrations, DiOC7(3) can also stain other cellular membranes, such as the endoplasmic reticulum. Therefore, careful titration of the dye concentration is crucial for specific mitochondrial staining.

DiOC7(3) Dye: A Technical Guide to Solubility and Preparation for Cellular Imaging and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diheptyloxacarbocyanine iodide, commonly known as DiOC7(3), is a lipophilic, cationic fluorescent dye widely utilized in cellular biology and biomedical research. Its primary application lies in the measurement of membrane potential, particularly of mitochondria, and the fluorescent labeling of cellular membranes. This technical guide provides an in-depth overview of DiOC7(3)'s solubility characteristics and detailed protocols for its preparation and use in key applications.

Core Properties of DiOC7(3)

DiOC7(3) is a green fluorescent probe that exhibits enhanced fluorescence when incorporated into lipid membranes. Its spectral properties make it compatible with standard fluorescence microscopy and flow cytometry setups.

| Property | Value |

| Chemical Name | 3,3'-Diheptyloxacarbocyanine iodide |

| Molecular Formula | C31H41IN2O2 |

| Molecular Weight | 600.57 g/mol |

| Excitation Maximum (λex) | ~484 nm |

| Emission Maximum (λem) | ~501-510 nm |

Solubility of DiOC7(3)

DiOC7(3) is sparingly soluble in water but readily dissolves in organic solvents. The choice of solvent is critical for preparing stable, concentrated stock solutions.

| Solvent | Recommended Concentration for Stock Solutions | Notes |

| Dimethyl Sulfoxide (DMSO) | 1-10 mM | Preferred solvent for high-concentration stock solutions. Ensure use of anhydrous DMSO to avoid precipitation. |

| Dimethylformamide (DMF) | 1-10 mM | An alternative to DMSO for preparing stock solutions. |

| Ethanol | 1-5 mM | Can be used to prepare stock solutions, though solubility may be slightly lower than in DMSO or DMF. |

Note: While precise solubility limits (in mg/mL) are not extensively published in peer-reviewed literature, the recommended stock solution concentrations have been experimentally validated and are widely used in the scientific community. For a structurally similar dye, 3,3'-Dihexyloxacarbocyanine iodide (DiOC6(3)), a solubility of 25 mg/mL in chloroform has been reported, which can serve as a general reference.[1]

Preparation of DiOC7(3) Solutions

Accurate and consistent preparation of DiOC7(3) solutions is paramount for reproducible experimental results.

Stock Solution Preparation (1 mM in DMSO)

Materials:

-

DiOC7(3) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Allow the DiOC7(3) vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh out the desired amount of DiOC7(3) powder. For a 1 mM stock solution, this would be approximately 0.60 mg per 1 mL of DMSO.

-

Add the appropriate volume of anhydrous DMSO to the vial.

-

Vortex thoroughly until the dye is completely dissolved. Gentle warming (37°C) can aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light. When stored properly, the solution is stable for several months.

Working Solution Preparation

The final working concentration of DiOC7(3) is application-dependent and should be empirically determined for each cell type and experimental condition.

Protocol:

-

Thaw a single aliquot of the DiOC7(3) stock solution.

-

Dilute the stock solution in a suitable aqueous buffer (e.g., phosphate-buffered saline (PBS), Hank's Balanced Salt Solution (HBSS), or serum-free culture medium) to the desired final concentration.

-

Typical working concentrations range from 1 to 10 µM for general cell membrane staining and lower concentrations (in the nanomolar range) for mitochondrial membrane potential measurements.

-

Use the working solution immediately after preparation. Do not store aqueous working solutions.

Experimental Protocols

General Cell Membrane Staining for Fluorescence Microscopy

This protocol outlines the steps for staining the plasma membrane of adherent or suspension cells.

References

An In-depth Technical Guide to the Lipophilic Nature of DiOC7(3) and its Interaction with Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiOC7(3) (3,3'-Diheptyloxacarbocyanine iodide) is a lipophilic, cationic fluorescent dye belonging to the carbocyanine family.[1] Its pronounced affinity for hydrophobic environments makes it an invaluable tool for investigating the biophysical properties of cell membranes and quantifying dynamic changes in membrane potential. This technical guide provides a comprehensive overview of the core principles governing the interaction of DiOC7(3) with lipid bilayers, detailed experimental protocols for its application, and its utility in cellular and drug development research.

The heptyl chains of DiOC7(3) anchor the molecule within the hydrophobic core of the lipid bilayer, while the positively charged chromophore aligns at the membrane-water interface. This orientation and its cationic nature are central to its function as a membrane potential probe. In energized cells, which maintain a negative potential across their plasma and mitochondrial membranes, DiOC7(3) accumulates in a potential-dependent manner. This accumulation can lead to changes in its fluorescence properties, which can be quantified to assess cellular bioenergetic states.

Core Principles of DiOC7(3)-Membrane Interaction

The interaction of DiOC7(3) with cellular membranes is governed by its physicochemical properties, primarily its lipophilicity and positive charge. As a lipophilic molecule, it readily partitions from the aqueous environment into the lipid bilayer.[2] The long heptyl chains enhance its solubility and retention within the membrane's hydrophobic interior.

The cationic nature of DiOC7(3) drives its accumulation in compartments with a negative membrane potential, such as the cytoplasm of most cells and the mitochondrial matrix. According to the Nernst equation, the equilibrium distribution of a charged molecule across a membrane is dependent on the magnitude of the membrane potential. Consequently, hyperpolarized membranes, which have a more negative internal potential, will accumulate higher concentrations of DiOC7(3).

Changes in the concentration of DiOC7(3) within the membrane can alter its fluorescence characteristics. At low concentrations, the dye exists primarily as monomers and exhibits green fluorescence. As the dye accumulates in hyperpolarized membranes, the increased local concentration can lead to the formation of aggregates (dimers or H-aggregates), which often exhibit quenched or red-shifted fluorescence. This change in fluorescence intensity or spectral properties is the basis for its use as a ratiometric or intensity-based indicator of membrane potential.[3]

Quantitative Data

Table 1: Physicochemical and Spectral Properties of DiOC7(3)

| Property | Value | Reference |

| Chemical Name | 3,3'-Diheptyloxacarbocyanine iodide | [1] |

| Molecular Formula | C31H41IN2O2 | [1] |

| Molecular Weight | 600.57 g/mol | [1] |

| Excitation Maximum (Ex) | ~482-490 nm | [1][4] |

| Emission Maximum (Em) | ~500-520 nm | [1][4] |

| Solubility | Soluble in DMSO and ethanol |

Table 2: Illustrative Partition Coefficients of Lipophilic Dyes in Model Membranes

Note: This table provides example data for other lipophilic dyes to illustrate the concept. Specific values for DiOC7(3) would need to be experimentally determined.

| Dye | Lipid Bilayer Composition | Partition Coefficient (Kp) |

| Merocyanine 540 | DMPC (l.c. phase) | Higher affinity |

| Merocyanine 540 | DPPC (gel phase) | Lower affinity |

Table 3: Illustrative Fluorescence Quantum Yields of a Merocyanine Dye in Different Solvents

Note: This table demonstrates the solvent-dependent nature of quantum yield for a similar class of dye. The quantum yield of DiOC7(3) is expected to be higher in non-polar (membrane-like) environments compared to aqueous solutions.

| Solvent | Dielectric Constant | Quantum Yield (Φf) |

| MCH | 2.02 | ~1% |

| Toluene | 2.38 | ~5% |

| Chloroform | 4.81 | ~20% |

| Dichloromethane | 8.93 | ~45% |

| Acetone | 21.0 | ~55% |

| Acetonitrile | 37.5 | ~60% |

| DMSO | 46.7 | ~67% |

Experimental Protocols

Detailed methodologies for key applications of DiOC7(3) are provided below. These protocols are based on established methods for similar carbocyanine dyes and should be optimized for specific cell types and experimental conditions.

Protocol 1: Measurement of Mitochondrial Membrane Potential by Flow Cytometry

This protocol details the use of DiOC7(3) to assess changes in mitochondrial membrane potential in a cell suspension.

-

Cell Preparation:

-

Harvest cells and resuspend in a suitable buffer (e.g., PBS or Hanks' Balanced Salt Solution) at a concentration of 1 x 10^6 cells/mL.

-

-

Staining:

-

Prepare a stock solution of DiOC7(3) in DMSO (e.g., 1 mM).

-

Dilute the stock solution to a working concentration of 1-10 µM in the cell suspension buffer. Optimal concentration should be determined empirically.

-

Add the DiOC7(3) working solution to the cell suspension.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Controls:

-

Unstained Control: A sample of cells without DiOC7(3) to determine background fluorescence.

-

Depolarized Control: Treat a sample of cells with a mitochondrial membrane potential uncoupler, such as CCCP (carbonyl cyanide 3-chlorophenylhydrazone), at a final concentration of 5-10 µM for 5-10 minutes prior to and during DiOC7(3) staining. This will cause dissipation of the mitochondrial membrane potential and result in minimal DiOC7(3) accumulation.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer equipped with a 488 nm excitation laser.

-

Collect green fluorescence emission using a standard FITC filter set (e.g., 530/30 nm bandpass filter).

-

Gate on the cell population of interest based on forward and side scatter properties.

-

Record the mean fluorescence intensity of the DiOC7(3) signal for each sample. A decrease in fluorescence intensity compared to the untreated control indicates mitochondrial depolarization.

-

Protocol 2: Live-Cell Imaging of Membrane Potential by Fluorescence Microscopy

This protocol describes the use of DiOC7(3) for visualizing membrane potential in adherent cells.

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips and culture until the desired confluency.

-

-

Staining:

-

Prepare a DiOC7(3) working solution of 1-10 µM in pre-warmed culture medium or imaging buffer.

-

Remove the culture medium from the cells and replace it with the DiOC7(3) staining solution.

-

Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

-

Washing:

-

Gently wash the cells two to three times with pre-warmed imaging buffer to remove excess dye.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with a filter set appropriate for FITC (Excitation: ~480/20 nm, Emission: ~525/50 nm).

-

Acquire images of untreated cells and cells treated with agents that modulate membrane potential (e.g., ionophores like valinomycin in the presence of high extracellular potassium to induce depolarization).

-

Analyze the fluorescence intensity of specific regions of interest (e.g., mitochondria or the entire cell) to quantify changes in membrane potential.

-

Protocol 3: High-Throughput Screening of Membrane Potential using a Microplate Reader

This protocol is adapted for screening compounds that affect cellular membrane potential in a multi-well plate format.

-

Cell Plating:

-

Seed cells into a 96-well or 384-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with the library of compounds at the desired concentrations and for the appropriate duration. Include vehicle-only controls.

-

-

Staining:

-

Prepare a DiOC7(3) working solution in a suitable assay buffer.

-

Add the DiOC7(3) solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set for DiOC7(3) (Ex: ~485 nm, Em: ~520 nm).

-

Include wells with untreated cells as a baseline and cells treated with a known depolarizing agent (e.g., CCCP or high potassium) as a positive control.

-

-

Data Analysis:

-

Normalize the fluorescence readings to the vehicle control. Compounds that cause a decrease in fluorescence are potential depolarizing agents, while those that cause an increase may be hyperpolarizing agents.

-

Visualizations

Signaling Pathway: Membrane Potential as a Key Cellular Signal

References

An In-depth Technical Guide to the Fluorescent Probe DiOC7(3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties and applications of the fluorescent dye DiOC7(3) (3,3'-Diheptyloxacarbocyanine iodide), a lipophilic carbocyanine stain used for labeling membranes and other hydrophobic structures.

Core Properties of DiOC7(3)

DiOC7(3) is a green fluorescent membrane potential probe.[1][2] Like other dialkylcarbocyanines, its fluorescence is significantly enhanced when incorporated into membranes, while being weakly fluorescent in aqueous environments.[3][4] These dyes, including the related compounds DiI, DiO, DiD, and DiR, are characterized by high extinction coefficients and polarity-dependent fluorescence.[3][4] Once applied, DiOC7(3) diffuses laterally within the plasma membrane, resulting in comprehensive cell staining.[3][4]

Spectral Characteristics

The spectral properties of dialkylcarbocyanines like DiOC7(3) are primarily determined by the heteroatoms in their terminal ring systems and the length of the connecting bridge, rather than the length of their alkyl chains.[5] DiOCn(3) analogs are compatible with standard fluorescein (FITC) optical filter sets.[5]

| Parameter | Value | Source |

| Excitation Range | 450-490 nm | [1][2] |

| Excitation Maximum | 475 nm | [1][6] |

| Emission Range | 510-520 nm | [1][2] |

| Emission Maximum | 510 nm | [1][6] |

Experimental Protocols

Protocol 1: In Vivo Staining of Functional Vasculature in Murine Tumors

This protocol provides a guideline for the identification of tumor vasculature in frozen sections.[1]

Materials:

-

DiOC7(3) dye

-

Vehicle for injection (e.g., 50 µL volume)

-

Tissue freezing medium

Procedure:

-

Dye Administration: Administer DiOC7(3) to the murine model via lateral tail vein injection at a dose of 1 mg/kg in a 50 µL volume.[1]

-

Incubation: Allow the dye to circulate for 5 minutes.[1]

-

Tissue Excision: Euthanize the animal and immediately excise the tumors.[1]

-

Freezing: Freeze the excised tumors at -20°C.[1]

-

Sectioning: Prepare frozen sections of 10 µm thickness.[1]

-

Sample Preparation: Rewarm the sections to room temperature and allow them to air dry.[1]

-

Imaging: Image the sections using a microscope equipped with a 100W mercury lamp and an epifluorescence condenser. Use an excitation wavelength range of 430-490 nm and an emission wavelength range of 510-520 nm.[1]

Protocol 2: General Staining of Adherent and Suspension Cells

This protocol is adapted from a general method for a related dye, DiOC6(3), and should be optimized for specific cell types and experimental conditions.[7]

1. Stock Solution Preparation:

-

Dissolve DiOC7(3) in dimethyl sulfoxide (DMSO) or ethanol to a stock concentration of 1-10 mM.[7]

-

If not for immediate use, aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[7]

2. Working Solution Preparation:

-

Dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final working concentration of 1-10 µM.[7]

-

This working solution should be used immediately.[7]

3. Staining Procedure:

A. For Adherent Cells:

-

Culture cells on sterile glass coverslips to the desired confluency.[7]

-

Remove the culture medium and place the coverslip in a humidity chamber.[7]

-

Cover the cells with the DiOC7(3) working solution and incubate at 37°C for 2-20 minutes, protected from light.[7]

-

Remove the staining solution and wash the cells 2-3 times with warm (37°C) culture medium, incubating for 5-10 minutes for each wash.[7]

B. For Suspension Cells:

-

Centrifuge the cell suspension to pellet the cells and discard the supernatant.[7]

-

Resuspend the cells at a concentration of 1 x 10^6 cells/mL in the DiOC7(3) working solution.[7]

-

Incubate at 37°C for 2-20 minutes, protected from light.[7]

-

Centrifuge the cells to pellet them and discard the supernatant.[7]

-

Wash the cells by resuspending in warm (37°C) culture medium, followed by centrifugation. Repeat the wash step two additional times.[7]

4. Fluorescence Detection:

-

Microscopy: Labeled cells can be visualized using a standard FITC filter set.[7]

-

Flow Cytometry: Analyze stained cells using the conventional FL1 detection channel.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DiOC7(3) iodide [3,3-Diheptyloxacarbocyanine iodide] | AAT Bioquest [aatbio.com]

- 4. DiI Dye | AAT Bioquest [aatbio.com]

- 5. Dialkylcarbocyanine and Dialkylaminostyryl Probes—Section 13.4 | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.stemcell.com [cdn.stemcell.com]

DiOC7(3): A Technical Guide to a Perfusion Marker for Functional Vasculature in Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of tumor angiogenesis and the efficacy of anti-vascular agents require robust methods to delineate functional, perfused blood vessels within the tumor microenvironment. DiOC7(3) (3,3'-Diheptyloxacarbocyanine Iodide) is a lipophilic, cationic carbocyanine dye that serves as an effective in vivo marker for functional tumor vasculature. Administered intravenously, DiOC7(3) rapidly extravasates from perfused vessels and stains the membranes of adjacent perivascular cells, providing a high-contrast map of blood flow at a specific moment in time. Its distinct spectral properties allow for multiplexing with other common fluorescent markers, such as Hoechst 33342, to simultaneously assess perfusion and total vasculature. However, a critical consideration is the significant, acute impact of DiOC7(3) on tumor hemodynamics, causing a substantial reduction in blood flow upon administration. This guide provides an in-depth overview of the core principles, experimental protocols, and critical considerations for using DiOC7(3) as a marker for functional tumor vasculature.

Core Principles and Mechanism of Action

DiOC7(3) is a member of the DiO family of lipophilic carbocyanine dyes.[1] Its utility as a vascular marker is predicated on a combination of its chemical properties and the physiological state of endothelial and perivascular cells.

-

Lipophilicity and Perfusion-Dependent Staining : As a lipophilic molecule, DiOC7(3) readily crosses cell membranes.[1] When injected intravenously, it circulates throughout the bloodstream. In regions with active blood flow, the dye permeates the endothelial lining of the vessels and is immediately taken up by the first cells it contacts—the endothelial cells and the adjacent perivascular tumor cells.[2] This rapid uptake mechanism ensures that only vessels with active perfusion at the time of injection are labeled.

-

Cationic Nature and Mitochondrial Accumulation : DiOC7(3) is a cationic dye and is known to accumulate in mitochondria in response to the negative mitochondrial membrane potential.[3] While endothelial cells are highly glycolytic, their mitochondria are active signaling organelles. This electrochemical gradient-driven accumulation may contribute to the retention of the dye in the perivascular cells, enhancing the stability of the fluorescent signal for imaging purposes. The staining is sufficiently stable to visualize vasculature for up to 30 minutes post-injection.[2]

-

Precise Vessel Delineation : Unlike markers like Hoechst 33342 which can diffuse further from the vessel wall over time, DiOC7(3) tends to provide a more constrained and precise outline of the perfused vessel structure.

The logical workflow from injection to visualization is outlined below.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the use of DiOC7(3).

Table 1: Physicochemical and Spectral Properties

| Parameter | Value | Reference(s) |

| Full Name | 3,3'-Diheptyloxacarbocyanine Iodide | [3] |

| Molecular Weight | 600.57 g/mol | [3] |

| Nature | Lipophilic, Cationic Dye | [1] |

| Excitation (max) | ~483 nm | [1] |

| Emission (max) | ~501 nm | [1] |

| Recommended Filter Sets | Standard FITC filters | [1] |

| Solvent for Stock | DMSO, DMF, Ethanol | [1] |

Table 2: In Vivo Experimental Parameters

| Parameter | Value | Reference(s) |

| Recommended Dose | 1 mg/kg | [2][3] |

| Administration Route | Intravenous (i.v.), typically tail vein | [3] |

| Injection Volume (Murine) | ~50 µL | [3] |

| Distribution Half-life (Blood) | 180 seconds | [2] |

| Time to Tissue Excision | 5 minutes post-injection | [3] |

| Stable Visualization Window | Up to 30 minutes post-injection | [2] |

Table 3: Known Physiological Effects

| Parameter | Effect | Reference(s) |

| Tumor Blood Flow | Causes a ~75% reduction | [2] |

| Suitability | Best used as a terminal perfusion marker or as a second marker after a non-perturbing dye (e.g., Hoechst 33342) to assess temporal changes. | [2] |

Experimental Protocols

Preparation of DiOC7(3) for In Vivo Injection

This protocol provides a best-practice method for preparing DiOC7(3) for intravenous injection in murine models, based on its known solubility and standard laboratory procedures.

Materials:

-

DiOC7(3) iodide powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Syringes and needles for administration

Protocol:

-

Prepare a Stock Solution (e.g., 1 mg/mL):

-

Weigh out a precise amount of DiOC7(3) powder (e.g., 1 mg).

-

Dissolve the powder in a corresponding volume of DMSO to achieve a concentration of 1 mg/mL. For 1 mg of dye, add 1 mL of DMSO.

-

Vortex thoroughly until the dye is completely dissolved. This stock solution can be stored, protected from light, at -20°C for several months.[1]

-

-

Prepare the Final Injection Solution (for a 1 mg/kg dose):

-

Calculation: Determine the total volume of injection solution needed. For a typical 25g mouse, the required dose is 0.025 mg of DiOC7(3).

-

From the 1 mg/mL stock solution, this corresponds to 25 µL.

-

It is recommended to inject a final volume of approximately 50-100 µL for a tail vein injection. To achieve this, the stock solution must be diluted.

-

Dilution: On the day of the experiment, thaw the stock solution. Dilute the required volume of the DMSO stock solution with sterile PBS or saline. For the 25g mouse example, you could mix 25 µL of the 1 mg/mL stock with 25 µL of sterile PBS to get a final injection volume of 50 µL.

-

Important: Prepare the final dilution immediately before use. The final concentration of DMSO should be kept as low as possible to avoid toxicity.

-

-

Administration:

-

Administer the calculated volume of the final injection solution via the lateral tail vein.[3]

-

In Vivo Staining and Tissue Processing

This protocol outlines the procedure for labeling functional tumor vasculature in a tumor-bearing mouse and preparing the tissue for imaging.

Materials:

-

Tumor-bearing mouse

-

Prepared DiOC7(3) injection solution

-

Anesthesia and surgical tools for tissue excision

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Microscope slides

-

Fluorescence microscope with appropriate filters

Protocol:

-

Dye Administration:

-

Inject the mouse with 1 mg/kg of DiOC7(3) via the tail vein.[3] Start a timer immediately.

-

-

Circulation and Staining:

-

Allow the dye to circulate for exactly 5 minutes.[3] This timing is critical to allow for vessel staining while minimizing diffusion away from the vessels.

-

-

Tissue Harvest:

-

At the 5-minute mark, euthanize the animal according to approved institutional protocols.

-

Immediately excise the tumor.[3]

-

-

Tissue Freezing:

-

Embed the freshly excised tumor in OCT compound.

-

Snap-freeze the block in isopentane cooled with liquid nitrogen or on dry ice. Store frozen blocks at -80°C until sectioning.

-

-

Sectioning and Imaging:

-

Using a cryostat, cut frozen sections at a thickness of 10 µm.[3]

-

Mount the sections on microscope slides and allow them to air dry at room temperature.[3]

-

Image the sections using a fluorescence microscope equipped with a FITC filter set (Excitation: ~480 nm, Emission: ~500 nm).[3] Perfused vessels will be clearly delineated by green fluorescence.

-

Visualizations of Pathways and Relationships

The mechanism of DiOC7(3) as a perfusion marker can be visualized as a sequence of events driven by its chemical properties.

Critical Considerations and Best Practices

-

Hemodynamic Perturbation : The most significant drawback of DiOC7(3) is its potent and rapid effect on tumor blood flow, causing a reduction of up to 75%.[2] This makes it unsuitable for studies aiming to measure baseline blood flow or for longitudinal imaging of the same vessel over extended periods. It is best employed as a terminal endpoint marker.

-

Use in Multi-Marker Studies : Due to its vasoactive effects, if used in conjunction with another vascular marker like Hoechst 33342 to assess changes in perfusion, DiOC7(3) should be administered as the second dye.[2] This allows the first dye to map the initial perfusion state before it is altered by DiOC7(3).

-

Phototoxicity and Photostability : Like many fluorescent dyes, carbocyanines can be subject to photobleaching and can generate reactive oxygen species upon intense light exposure, leading to phototoxicity. For intravital microscopy applications, it is crucial to minimize light exposure by using the lowest possible laser power and shortest exposure times necessary to acquire a clear image.

-

Solubility : DiOC7(3) is poorly soluble in aqueous solutions. Preparing a concentrated stock in an organic solvent like DMSO is essential before diluting it into a physiologically compatible buffer for injection.[1] The final concentration of the organic solvent should be minimized to prevent systemic toxicity.

Conclusion

DiOC7(3) is a valuable tool for the specific and high-contrast labeling of functionally perfused blood vessels in tumors. Its rapid, perfusion-dependent staining mechanism provides a snapshot of vascular function that is highly useful for evaluating the tumor microenvironment and the impact of anti-cancer therapies. Researchers must, however, remain acutely aware of its significant impact on tumor blood flow and design their experiments accordingly, typically using it as a terminal perfusion marker. By following the detailed protocols and considering the critical factors outlined in this guide, scientists can effectively leverage DiOC7(3) to gain crucial insights into the functional landscape of tumor vasculature.

References

Methodological & Application

Application Notes and Protocols for DiOC7(3) Staining in Cultured Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiOC7(3) (3,3'-Diheptyloxacarbocyanine Iodide) is a lipophilic, carbocyanine dye with green fluorescence used for staining the plasma membranes of viable cells. As a member of the DiO family of dyes, it integrates into the lipid bilayer and diffuses laterally, resulting in uniform labeling of the cell membrane.[1] Its fluorescence is significantly enhanced in a hydrophobic environment, making it a robust tool for visualizing cell morphology, tracking cell populations, and assessing membrane integrity in live or fixed cells.[1] This document provides a detailed protocol for using DiOC7(3) to stain cultured mammalian cells for various research and drug development applications, including fluorescence microscopy and flow cytometry.

Principle of Staining

DiOC7(3) is a cell-permeant dye that partitions into the non-polar environment of the cell membrane. Once embedded, the dye diffuses throughout the plasma membrane, leading to stable and uniform staining. The mechanism relies on the hydrophobic interactions between the dye's long alkyl chains and the lipid bilayer. In aqueous solutions, DiOC7(3) is weakly fluorescent; however, its quantum yield increases significantly upon incorporation into the lipid membrane.[1] This property ensures a high signal-to-noise ratio, with bright staining of cellular membranes against a dark background.

Data Presentation

The following table summarizes the key quantitative data for DiOC7(3) and related carbocyanine dyes.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~484 nm[2] | Can be effectively excited by the 488 nm laser line. |

| Emission Maximum (λem) | ~501 nm[2][3] | Compatible with standard FITC filter sets. |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ (in Methanol) | For the related dye DiO. Carbocyanine dyes are known for their high extinction coefficients.[1] |

| Quantum Yield (Φ) | Modest | The fluorescence quantum yield is significantly higher in lipid environments compared to aqueous solutions.[1] |

| Recommended Stock Solution Concentration | 1-10 mM | Dissolved in high-quality, anhydrous DMSO or ethanol. |

| Recommended Working Concentration | 1-10 µM | Optimal concentration should be determined empirically for each cell type and application.[3] |

| Recommended Incubation Time | 2-30 minutes | Varies depending on cell type and experimental conditions.[2][3] |

Experimental Protocols

This section provides detailed protocols for preparing DiOC7(3) solutions and staining both adherent and suspension mammalian cells.

Materials

-

DiOC7(3) iodide powder

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Complete cell culture medium appropriate for the cell line

-

Cultured mammalian cells (adherent or in suspension)

-

Fluorescence microscope with a standard FITC filter set or a flow cytometer with a 488 nm laser

Preparation of Reagents

1. DiOC7(3) Stock Solution (1 mM)

-

Allow the DiOC7(3) vial to equilibrate to room temperature before opening.

-

Prepare the stock solution by dissolving the appropriate amount of DiOC7(3) powder in anhydrous DMSO or ethanol to achieve a final concentration of 1 mM. For example, for a molecular weight of approximately 573 g/mol , dissolve 0.573 mg in 1 mL of solvent.

-

Vortex thoroughly to ensure the dye is completely dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

2. DiOC7(3) Working Solution (1-10 µM)

-

On the day of the experiment, thaw an aliquot of the DiOC7(3) stock solution.

-

Dilute the stock solution in a suitable buffer, such as PBS or serum-free medium, to the desired working concentration (e.g., 1-10 µM).

-

It is crucial to determine the optimal working concentration for your specific cell type and experimental conditions by performing a concentration titration.

Staining Protocol for Adherent Cells

-

Culture adherent cells on sterile glass coverslips or in culture plates until they reach the desired confluency.

-

Carefully aspirate the culture medium from the cells.

-

Wash the cells once with warm (37°C) PBS.

-

Add the DiOC7(3) working solution to the cells, ensuring the entire surface is covered.

-